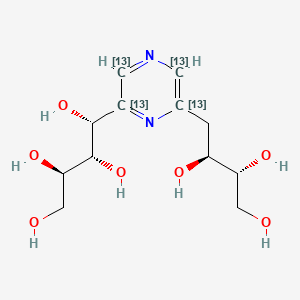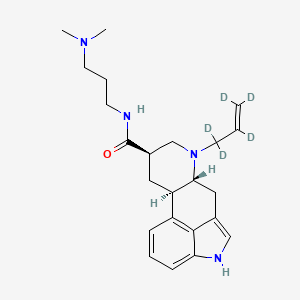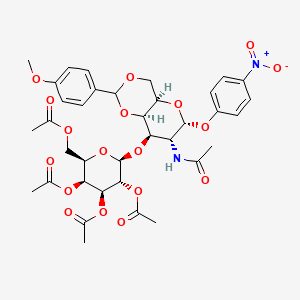
Anhydrotetracycline hydrochloride
Descripción general
Descripción
Anhydrotetracycline hydrochloride is a degradation product derived from tetracycline hydrochloride . It acts as an effector of tetracycline-dependent gene expression in bacterial expression systems .
Synthesis Analysis
A review on thermal analysis of tetracyclines, including Anhydrotetracycline hydrochloride, discusses drug-excipient compatibility, characterization of drug releasing systems, physicochemical behavior of drug-supported systems, and degradation of some pharmaceuticals .Molecular Structure Analysis
Anhydrotetracycline hydrochloride has the empirical formula C22H22N2O7 · HCl and a molecular weight of 462.88 . The SMILES string representation of its structure isCl [H]. [H] [C@@]12Cc3c (C)c4cccc (O)c4c (O)c3C (=O) [C@]1 (O)C (=O)C (C (N)=O)=C (O) [C@H]2N (C)C . Chemical Reactions Analysis
The thermal behavior of tetracyclines, including Anhydrotetracycline hydrochloride, has been studied . From the thermal studies of the drugs, a general decomposition behavior could be identified .Physical And Chemical Properties Analysis
Anhydrotetracycline hydrochloride is a solid with a molecular weight of 462.88 . It is soluble in DMSO .Aplicaciones Científicas De Investigación
Anhydrotetracycline Hydrochloride: A Comprehensive Analysis of Research Applications
1. Control of Transcription or Translation Processes Anhydrotetracycline hydrochloride is widely used in biological research to control transcription or translation processes. It is particularly useful in experiments involving gene expression where precise control over the timing and level of expression is required .
Antibacterial Activity Studies: Although it shows lower antibacterial activity compared to tetracycline, anhydrotetracycline hydrochloride is still used to study antibacterial effects, particularly against Escherichia coli .
Photosensitivity Utilization: The natural photosensitivity of anhydrotetracycline can be exploited for dynamic control in cell cultures, overcoming limitations of removal from cell cultures .
High-Performance Thin-Layer Chromatography (HPTLC): Anhydrotetracycline hydrochloride is used in HPTLC methods for stability indicating studies, particularly in the presence of impurities like epitetracycline HCl and 4-epianhydrotetracycline HCl .
Tightly Regulated Protein Production: This compound is utilized for the tightly regulated production of proteins, such as murine antibody fragments in Escherichia coli, as per research documented by Skerra (1994) .
Certified Reference Material: As a certified reference material (CRM), anhydrotetracycline hydrochloride is produced and certified according to ISO/IEC 17025 and ISO 17034 standards, ensuring traceability and quality for research purposes .
USP Compendial Standard: It is also available as a USP compendial standard to determine strength, quality, purity, and identity in USP-NF monograph tests and assays .
Mecanismo De Acción
Target of Action
Anhydrotetracycline hydrochloride (ATC-HCl) is derived from tetracycline, a broad-spectrum antibiotic . Its primary target is the bacterial ribosome , specifically the 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis within bacterial cells .
Mode of Action
ATC-HCl impedes protein synthesis within bacterial cells by binding to the bacterial ribosomes responsible for protein production . It binds to the 30S ribosomal subunit, preventing the binding of tRNA to the mRNA-ribosome complex, thus interfering with protein synthesis . This interaction results in the inhibition of bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by ATC-HCl is the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, ATC-HCl prevents the proper functioning of this pathway, leading to a decrease in protein production and thus inhibiting bacterial growth .
Pharmacokinetics
It is known that tetracyclines, from which atc-hcl is derived, are characterized by poor absorption after food . They are highly hydrophilic, resulting in significant persistence in the aquatic environment .
Result of Action
The primary result of ATC-HCl’s action is the inhibition of bacterial growth . By impeding protein synthesis, ATC-HCl effectively hinders the ability of bacterial cells to grow and reproduce . It’s important to note that ATC-HCl is a poor antibiotic as it poorly binds the 30S ribosomal subunit, compared to tetracycline .
Action Environment
Tetracyclines, including ATC-HCl, are known to be highly persistent in the environment due to their highly hydrophilic character . After medication, more than 70% of tetracycline antibiotics are excreted and released in active form into the environment via urine and feces from humans and animals . Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of ATC-HCl .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4S,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFAOPCHYIJPHJ-WPJNXPDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydrotetracycline hydrochloride | |
CAS RN |
13803-65-1, 1665-56-1 | |
| Record name | Anhydrotetracycline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013803651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anhydrotetracycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANHYDROTETRACYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVG14H105R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl [1-(benzyloxy)-2-oxoazetidin-3-yl]carbamate](/img/structure/B565452.png)







